N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide
Description
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzylpiperidine moiety, a methyl group, and an oxolane ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-21(20(23)10-9-18-11-13-24-16-18)19-8-5-12-22(15-19)14-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNWTHWARGQFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with other reagents to form the final compound. Common synthetic routes include:
Formation of Benzylpiperidine Intermediate: The initial step involves the reaction of piperidine with benzyl chloride under basic conditions to form N-benzylpiperidine.
Alkylation: The N-benzylpiperidine is then alkylated with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Oxolane Ring Formation: The final step involves the formation of the oxolane ring through a cyclization reaction, typically using a diol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(tetrahydrofuran-3-yl)propanamide: This compound has a similar structure but features a tetrahydrofuran ring instead of an oxolane ring.
N-(1-benzylpiperidin-3-yl)-N-methyl-3-(pyrrolidin-3-yl)propanamide: This compound contains a pyrrolidine ring, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
